molecular formula C19H14N2O5 B11096844 N-(3-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

N-(3-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Cat. No.: B11096844
M. Wt: 350.3 g/mol
InChI Key: KYFMFDSYOJAGIR-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a nitrophenyl group, a chromene core, and a carboxamide functionality, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where the chromene derivative is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Formation of the Carboxamide Functionality: The carboxamide group can be formed by reacting the nitrophenyl-chromene derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, halides.

Major Products Formed

    Oxidation Products: Corresponding oxides of the chromene core.

    Reduction Products: Amino derivatives of the chromene compound.

    Substitution Products: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide: Lacks the prop-2-en-1-yl group, resulting in different chemical and biological properties.

    N-(4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide: Similar structure but with a different position of the nitro group, leading to variations in reactivity and activity.

    N-(3-aminophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide:

Uniqueness

N-(3-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitrophenyl group, chromene core, and carboxamide functionality makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide

InChI

InChI=1S/C19H14N2O5/c1-2-5-12-6-3-7-13-10-16(19(23)26-17(12)13)18(22)20-14-8-4-9-15(11-14)21(24)25/h2-4,6-11H,1,5H2,(H,20,22)

InChI Key

KYFMFDSYOJAGIR-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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